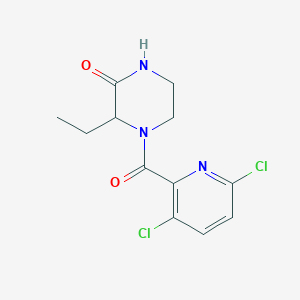![molecular formula C15H18ClNO3 B2995326 (3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328849-78-0](/img/structure/B2995326.png)
(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as CPDUM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPDUM belongs to the class of spirocyclic compounds, which are characterized by the presence of a spirocyclic ring system. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
Applications De Recherche Scientifique
METTL3 Inhibition for Cancer Treatment
This compound has been identified as a potent and selective inhibitor of METTL3, a key player in the m6A regulation machinery of RNA. Abnormal levels of m6A have been correlated with cancers such as acute myeloid leukemia (AML) and lymphomas. The inhibition of METTL3 can reduce the m6A/A level of polyadenylated RNA in cancer cell lines, offering a promising therapeutic approach for treating these malignancies .
Epitranscriptomic Modulation
The compound plays a role in the modulation of the epitranscriptome, which includes over 160 distinct RNA modifications. These modifications are crucial for various biological processes, from splicing to translation, stability, and degradation of RNA. Modulating these processes can have significant implications for understanding gene expression regulation and developing novel therapeutic strategies .
Type 2 Diabetes Research
The METTL3/METTL14 protein complex, which is inhibited by this compound, has been implicated in type 2 diabetes. Research in this area could lead to new insights into the disease’s pathogenesis and potential treatments by exploring how m6A modifications affect insulin signaling and glucose metabolism .
Viral Infection Studies
The compound’s ability to affect m6A levels can influence viral gene expression. This is particularly relevant for studying viral infections and developing antiviral therapies, as m6A modifications can impact the life cycle of viruses within host cells .
Stem Cell Differentiation
m6A modifications, regulated by METTL3, play a role in stem cell differentiation. By inhibiting METTL3, this compound could be used to study the differentiation pathways and potentially develop methods to control stem cell fate, which is vital for regenerative medicine .
Circadian Rhythm Regulation
Research has shown that m6A modifications can influence the circadian clock. The compound’s effect on METTL3 activity could provide a tool for researchers to delve into the molecular mechanisms underlying circadian rhythms and address sleep disorders or other circadian-related issues .
Mécanisme D'action
Propriétés
IUPAC Name |
(3-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXRTUAHTFESHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

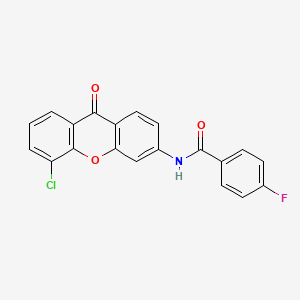

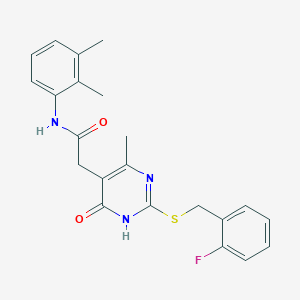
![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)
![3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2995251.png)

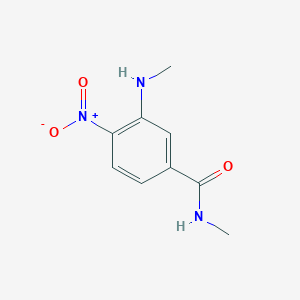
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)

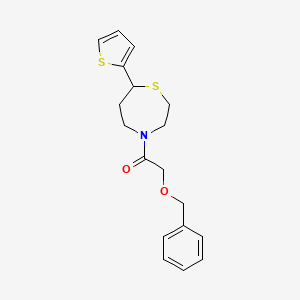
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)
